molecular formula C23H22O11 B15295846 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one

5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one

Cat. No.: B15295846
M. Wt: 474.4 g/mol
InChI Key: WBCRDJIBCGCYEI-SUHOFRIBSA-N
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Description

5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is a complex organic compound known for its potential medicinal properties. It is derived from natural sources such as the leaves of Hintonia standleyana and Hintonia latiflora and has shown hypoglycemic activity, making it a candidate for antidiabetic medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one involves multiple steps, starting with the preparation of the core benzopyran structureThe reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity. The use of bioreactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as acetylated or deacetylated forms, oxidized or reduced products, and substituted derivatives .

Scientific Research Applications

5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its role in cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential antidiabetic properties and other therapeutic effects.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways related to glucose metabolism. The compound may also interact with receptors and transporters involved in cellular uptake and utilization of glucose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core with a hydroxyphenyl group and an acetyl-beta-D-galactopyranosyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H22O11

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-4-(4-hydroxyphenyl)-2-oxochromen-5-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-16-7-13(26)6-15-19(16)14(8-18(27)32-15)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3/t17-,20+,21+,22-,23-/m1/s1

InChI Key

WBCRDJIBCGCYEI-SUHOFRIBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=C(C=C4)O)O)O)O)O

Origin of Product

United States

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